molecular formula C8H11N3O B1415477 2-(4-Ethoxy-1H-pyrazol-1-yl)propanenitrile CAS No. 1877398-67-8

2-(4-Ethoxy-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B1415477
CAS No.: 1877398-67-8
M. Wt: 165.19 g/mol
InChI Key: MHBSYNCHINCOHD-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-1H-pyrazol-1-yl)propanenitrile is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 4-ethoxy-1H-pyrazole with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of a nitrile compound to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-(4-Ethoxy-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-1H-pyrazol-1-yl)propanenitrile: Similar structure but with a bromine atom instead of an ethoxy group.

    2-(4-Methyl-1H-pyrazol-1-yl)propanenitrile: Similar structure but with a methyl group instead of an ethoxy group.

Uniqueness

2-(4-Ethoxy-1H-pyrazol-1-yl)propanenitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and ability to interact with specific biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-ethoxypyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-3-12-8-5-10-11(6-8)7(2)4-9/h5-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBSYNCHINCOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1)C(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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